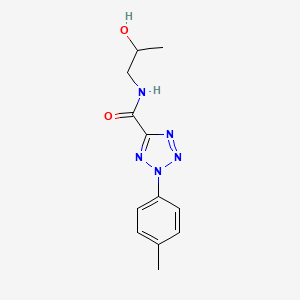

N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Description

N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a nitrogen-rich heterocyclic compound featuring a tetrazole core substituted with a p-tolyl group and a carboxamide-linked 2-hydroxypropyl chain. The hydroxypropyl moiety may enhance solubility, while the p-tolyl group contributes lipophilicity, influencing pharmacokinetic properties. Limited direct data on this compound are available in the provided evidence, but structural analogs and synthetic pathways offer insights for comparison.

Properties

IUPAC Name |

N-(2-hydroxypropyl)-2-(4-methylphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-8-3-5-10(6-4-8)17-15-11(14-16-17)12(19)13-7-9(2)18/h3-6,9,18H,7H2,1-2H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQKUOCUJGBSJBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NCC(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxypropyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in biological research due to its diverse potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Compound Overview

- IUPAC Name : N-(2-hydroxypropyl)-2-(4-methylphenyl)tetrazole-5-carboxamide

- Molecular Formula : C12H15N5O2

- Molecular Weight : 261.285 g/mol

- CAS Number : 1396799-16-8

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

- Introduction of the Hydroxypropyl Group : This is done through alkylation reactions, where a hydroxypropyl halide is used.

- Attachment of the p-Tolyl Group : This can be accomplished via coupling reactions such as Suzuki or Heck coupling.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound may inhibit enzymatic activity by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have indicated a strong affinity for various targets, suggesting potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including resistant strains. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In cellular assays, this compound has shown promising anticancer properties against specific cancer cell lines. For instance, it was tested on A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines, yielding IC50 values that indicate potent antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15 |

| MDA-MB-231 | 20 |

Case Studies

- Study on Hepatitis B Virus (HBV) : A study investigated the effects of this compound on HBV replication. The results indicated that the compound significantly inhibited HBV replication in vitro without cytotoxicity, marking it as a potential candidate for further development in antiviral therapies .

- Antiallergic Activity : Another study explored a series of tetrazole derivatives similar to this compound for their antiallergic properties. One derivative showed an ID50 value significantly lower than traditional treatments, suggesting enhanced efficacy .

Comparison with Similar Compounds

Tetrazole vs. Thiazole Derivatives

describes 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., compounds [3a–s]), which differ from the target compound in their heterocyclic core (thiazole vs. tetrazole) and substituents (pyridinyl vs. p-tolyl). Key distinctions include:

However, thiazoles with pyridinyl groups () may offer better solubility in aqueous media due to the polar pyridine ring .

Carboxamide vs. Carbamate Derivatives

references thiazol-5-ylmethyl carbamates (e.g., compounds d and e), which share hydroxypropyl or dihydroxypropyl groups but differ in their backbone (carbamate vs. carboxamide). However, carboxamides like the target compound may exhibit faster cellular uptake due to reduced steric hindrance .

Hydroxypropyl-Functionalized Compounds

highlights cosmetic ingredients (e.g., DIOLEOYL EDTHP-MONIUM METHOSULFATE) containing hydroxypropyl and amide groups. These compounds function as antistatic agents or surfactants, suggesting that the hydroxypropyl moiety in the target compound could similarly improve solubility or surface activity. However, pharmacological applications of the target compound would prioritize bioavailability over surfactant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.